2-Chloro-N,N,9-trimethyl-9H-purin-6-amine
CAS No.: 32186-94-0
VCID: VC18699115
Molecular Formula: C8H10ClN5
Molecular Weight: 211.65 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Chloro-N,N,9-trimethyl-9H-purin-6-amine is a chlorinated derivative of purine, a fundamental structure in biochemistry and molecular biology. This compound is characterized by the presence of a chlorine atom at the 2-position of the purine ring and three methyl groups attached to the nitrogen at position N9. Its unique structure imparts specific chemical properties that make it valuable in various scientific applications, particularly in medicinal chemistry . Chemical Formula and Molecular WeightStructural ConfigurationThe compound features a purine ring system with specific substituents that contribute to its reactivity and potential biological activity. The chlorine atom at position 2 enhances reactivity, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. Synthesis and ProductionThe synthesis of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine typically involves the chlorination of N,N,9-trimethyl-9H-purin-6-amine. This reaction is performed under controlled conditions to achieve selective chlorination at the 2-position of the purine ring. Common reagents for this process include chlorinating agents, and the reaction conditions such as temperature, pressure, and reaction time are carefully monitored to optimize yield and purity. Purification methods like crystallization or chromatography are typically employed to isolate the final product. Chemical Reactions and Applications2-Chloro-N,N,9-trimethyl-9H-purin-6-amine undergoes several types of chemical reactions typical of purine derivatives. These reactions highlight the compound's versatility in synthetic chemistry and its potential as a precursor for more complex molecules. Its applications in medicinal chemistry are particularly noteworthy due to its ability to interact with specific molecular targets such as enzymes or receptors. Biological Activity and Mechanism of ActionThe mechanism of action for 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine involves interactions with specific molecular targets. The presence of the chlorine atom enhances reactivity, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate enzyme activity or receptor function, potentially leading to various biological effects. Research indicates that compounds with similar structures can affect metabolic pathways by mimicking natural substrates, thereby inhibiting enzyme activity. |
---|---|
CAS No. | 32186-94-0 |
Product Name | 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine |
Molecular Formula | C8H10ClN5 |
Molecular Weight | 211.65 g/mol |
IUPAC Name | 2-chloro-N,N,9-trimethylpurin-6-amine |
Standard InChI | InChI=1S/C8H10ClN5/c1-13(2)6-5-7(12-8(9)11-6)14(3)4-10-5/h4H,1-3H3 |
Standard InChIKey | ZBRXWGUFGVKAQR-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC2=C1N=C(N=C2N(C)C)Cl |
PubChem Compound | 147406 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume